7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formylation and cyclization.
Introduction of the But-2-en-1-yl Group: The but-2-en-1-yl group is introduced via a Horner–Wadsworth–Emmons olefination reaction, using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate as a key reagent.
Addition of the Hydroxyethylamino Group: The hydroxyethylamino group is added through a nucleophilic substitution reaction, where the amino group reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it reacts with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and used as a vasodilator.
Uniqueness
7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H19N5O3 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
7-[(E)-but-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H19N5O3/c1-4-5-7-18-9-10(15-12(18)14-6-8-19)16(2)13(21)17(3)11(9)20/h4-5,19H,6-8H2,1-3H3,(H,14,15)/b5-4+ |
InChI Key |
RASAOWFNMQFJFL-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CC=CCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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